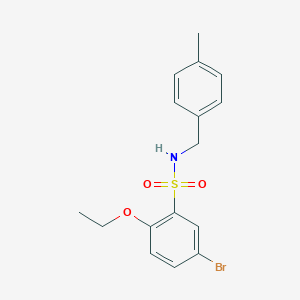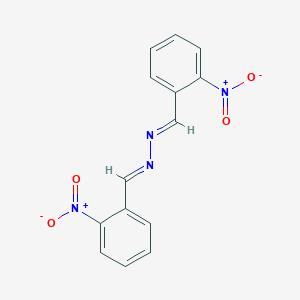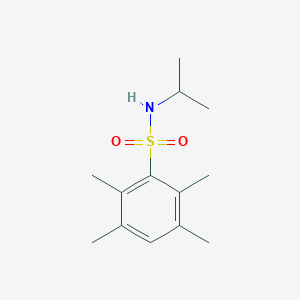
Dihydroflavine-adenine dinucleotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroflavine-adenine dinucleotide (FADH2) is a coenzyme that plays an essential role in various metabolic processes in living organisms. It is a derivative of riboflavin, also known as vitamin B2, and is involved in the transfer of electrons during cellular respiration. FADH2 is synthesized by the body and can also be obtained from dietary sources such as milk, eggs, and leafy green vegetables.
Scientific Research Applications
Synthesis and Structure
- FAD is a coenzyme of several flavoprotein enzymes, acting as oxidation-reduction catalysts in biological systems. Its synthesis is complex, often achieved through enzymatic reactions (Christie, Kenner, & Todd, 1952).
- Research on FAD's conformational changes in solution and gas phase reveals that it can exist in multiple conformations, influenced by solvent conditions and interaction with organic molecules (Molano-Arévalo et al., 2014).
Optical Properties and Biotechnological Applications
- The optical properties of FAD, especially when bound to glucose oxidase, are crucial for developing optical biosensors for glucose monitoring. pH influences its absorption and fluorescence spectra (Delfino et al., 2017).
- FAD is used as a mediator in electron transfer between platinum and various biomolecules, maintaining their biological activity, which is pivotal in bioelectrochemistry (Durliat, Barrau, & Comtat, 1988).
Enzyme Activity and Bioelectrochemical Systems
- Research on FAD's role in enzymatic activity includes studies on its electrochemical behavior and use as a redox mediator for NADH regeneration, significant in chiral syntheses (Tzedakis et al., 2010).
- FAD-dependent glucose dehydrogenase fused to a minimal cytochrome C domain displayed significantly enhanced activity and direct electron transfer capabilities, making it suitable for glucose monitoring applications (Algov et al., 2017).
Conformational Analysis and Stability
- Studies on FAD's conformational behavior in enzyme-bound and free states help design FAD-based structural analogues for targeting metabolic enzymes in disease pathways. This includes analyzing X-ray crystallographic data and molecular dynamics simulations (Kuppuraj et al., 2014).
Fluorescence Studies
- Fluorescence properties of FAD have been extensively studied, providing insights into its applications in analytical chemistry. The fluorescence behavior is influenced by various factors, including pH and structural changes (Galbán et al., 2016).
Insights into pH-Induced Changes
- Time-resolved fluorescence and circular dichroism spectroscopies have been employed to study pH-induced changes in FAD's structure. This research is valuable for understanding FAD's role in proteins and designing biotechnological devices (Esposito et al., 2019).
properties
CAS RN |
1910-41-4 |
|---|---|
Molecular Formula |
C27H35N9O15P2 |
Molecular Weight |
787.6 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H35N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,32,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)/t14-,15+,16+,19-,20+,21+,26+/m0/s1 |
InChI Key |
YPZRHBJKEMOYQH-UYBVJOGSSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Other CAS RN |
1910-41-4 |
physical_description |
Solid |
synonyms |
1,5-dihydro-FAD FADH2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)

![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)




